2-(1-Hydroxypropyl) Promazine-d6
Description
2-(1-Hydroxypropyl) Promazine-d6 (CAS: 110080-35-8) is a deuterated metabolite of propionylpromazine, a phenothiazine derivative. Its chemical structure includes a hydroxypropyl group at the 2-position of the phenothiazine ring and six deuterium atoms replacing hydrogen at the dimethylamino group (N,N-dimethyl-D6). This deuteration enhances metabolic stability, making it valuable in pharmacokinetic and pharmacodynamic studies .
As a metabolite, it is formed via hepatic oxidation of propionylpromazine.
Properties
Molecular Formula |
C₂₀H₂₀D₆N₂OS |
|---|---|
Molecular Weight |
348.54 |
Synonyms |
2-(1-Hydroxypropyl)promazine-d6; 10-[3-(Dimethylamino)propyl]-α-ethyl-10H-phenothiazine-2-methanol-d6; 10-(3-Dimethylaminopropyl)-α-ethylphenothiazine-2-methanol-d6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
2-(1-Hydroxypropyl) Promazine-d6
- Structure: 10-[3-(Dimethyl-D6-amino)propyl]-α-ethyl-10H-phenothiazine-2-methanol.
- Key Features: Hydroxypropyl substitution at position 2, deuterated dimethylamino group.
- Molecular Weight : ~356.48 g/mol (deuterated form slightly higher).
- Role : Metabolite of propionylpromazine; used as a reference standard in analytical assays .
Propiomazine (CAS: 362-29-8)
- Structure: 1-[10-(2-(Dimethylamino)propyl)-10H-phenothiazin-2-yl]propan-1-one.
- Key Features: Propionyl (propanone) group at position 2 instead of hydroxypropyl.
- Molecular Weight : 356.48 g/mol (C20H24N2O2S) .
- Role : Antipsychotic with sedative properties; lacks deuterium, leading to faster metabolism .
Acepromazine
- Structure: 1-(10-(3-(Dimethylamino)propyl)-10H-phenothiazin-2-yl)ethanone.
- Key Features: Acetyl (ethanone) group at position 2.
- Molecular Weight : 326.47 g/mol (C19H23N2OS).
- Role : Veterinary tranquilizer; structural similarity to propionylpromazine but with distinct pharmacokinetics .
Chlorpromazine (CAS: 50-53-3)
- Structure: 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine.
- Key Features: Chlorine atom at position 2; non-deuterated.
- Molecular Weight : 318.86 g/mol.
- Role: First-generation antipsychotic; benchmark for phenothiazine activity .
Promazine-D6 Hydrochloride (CAS: 1246819-33-9)
- Structure: Deuterated dimethylamino group on the propyl side chain.
- Key Features : Deuterium enhances stability; used as an internal standard in mass spectrometry.
- Molecular Weight : ~355.38 g/mol (deuterated form).
- Role : Analytical reference material for quantifying promazine in biological matrices .
Pharmacological Activity
Metabolic Pathways
- 2-(1-Hydroxypropyl) Promazine-d6 : Formed via oxidation of propionylpromazine; deuterium slows CYP450-mediated metabolism, extending half-life .
- Propiomazine : Metabolized to hydroxylated derivatives; shorter half-life due to lack of deuteration .
- Chlorpromazine : Undergoes sulfoxidation and glucuronidation; prone to rapid clearance .
- Deuterated Analogs: Used to trace metabolic pathways without interference from endogenous compounds .
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